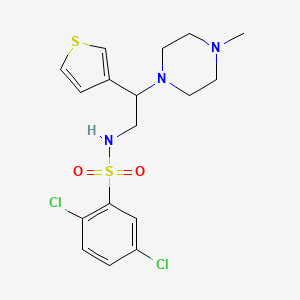

2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a dichlorophenyl group, a thiophen-3-yl substituent, and a 4-methylpiperazine moiety. Such structural motifs are often associated with targeted biological activity, particularly in receptor modulation (e.g., serotonin or dopamine receptors) or enzyme inhibition (e.g., carbonic anhydrase). The sulfonamide group is a common pharmacophore in medicinal chemistry, contributing to hydrogen bonding and solubility. The 4-methylpiperazine and thiophene groups may enhance bioavailability and CNS penetration .

Properties

IUPAC Name |

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N3O2S2/c1-21-5-7-22(8-6-21)16(13-4-9-25-12-13)11-20-26(23,24)17-10-14(18)2-3-15(17)19/h2-4,9-10,12,16,20H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTJAPPMVRFWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form an intermediate sulfonamide.

Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.

Attachment of the Thiophene Group: Finally, the thiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, potentially yielding amines or thiols.

Substitution: The dichlorobenzene ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while nucleophilic substitution on the dichlorobenzene ring can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, safety, and mechanism of action.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

Core Structure :

- The target compound’s benzenesulfonamide scaffold differs from the imidazole cores of compounds 5b and 5c. Sulfonamides typically exhibit distinct binding modes (e.g., enzyme active sites) compared to imidazoles, which often act as heterocyclic bases in coordination chemistry or proton shuttle systems .

Functional Groups :

- The 4-methylpiperazine in the target compound may confer basicity and solubility, whereas the nitro group in 5b/5c is associated with antibacterial activity via redox cycling or DNA damage (as suggested in ).

Biological Activity :

- Compounds 5b and 5c are explicitly tested for antibacterial activity (), but the target compound’s activity remains speculative without experimental data.

Research Findings and Limitations

- This highlights the need for domain-specific studies on sulfonamide analogs.

- Thiophene moieties may improve metabolic stability compared to furan or phenyl groups in related molecules .

Critical Analysis of Evidence

To address the user’s query adequately, additional sources discussing benzenesulfonamide derivatives with piperazine and thiophene substituents are required. For example:

- Studies on anticancer sulfonamides (e.g., E7010 analogs).

- Serotonin receptor modulators with similar substituents.

Biological Activity

2,5-Dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- 2,5-Dichlorobenzenesulfonamide : A sulfonamide moiety that is known for its antibacterial properties.

- 4-Methylpiperazine : A piperazine derivative that often enhances the pharmacological profile of compounds.

- Thiophene Ring : A heterocyclic aromatic compound that can contribute to the biological activity due to its electron-rich nature.

Biological Activity Overview

The biological activities of 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have been investigated in various contexts, including its effects on cardiovascular systems and potential antibacterial properties.

Cardiovascular Effects

Recent studies have shown that sulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. For instance, a comparative study involving various benzenesulfonamides indicated that certain derivatives exhibited marked reductions in coronary resistance when tested on isolated rat hearts. The study reported the following findings:

| Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|

| Control | - | Baseline |

| 2,5-Dichloro-N-(4-nitrophenyl) | 0.001 | Moderate decrease |

| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |

This suggests that the compound may interact with calcium channels, which are critical in regulating vascular tone and blood pressure .

Antibacterial Activity

While specific data on the antibacterial properties of 2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is limited, related compounds have shown promising results. For example, derivatives of benzenesulfonamides have demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) for some related compounds were reported as follows:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1.9 | Staphylococcus aureus |

| Compound B | 8.1 | Escherichia coli |

These findings indicate that modifications to the sulfonamide structure can enhance antibacterial efficacy .

Case Studies and Research Findings

A notable study evaluated the pharmacokinetic parameters of several benzenesulfonamide derivatives using computational models. Results indicated variations in permeability and bioavailability among different compounds, suggesting that structural modifications significantly impact their pharmacological profiles.

Pharmacokinetic Parameters

The pharmacokinetics of sulfonamides can be summarized as follows:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters are essential for understanding the therapeutic potential and safety profile of new compounds derived from benzenesulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.